1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole

Medicinal Chemistry ADME CNS Drug Design

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 2098132-18-2) is an SAR-optimized heterocyclic scaffold with an N1-ethyl and C3-phenyl substitution pattern essential for target potency in kinase, sigma receptor, and PDE inhibitor programs. Its balanced lipophilicity (cLogP 3.4) and low TPSA (17.8 Ų) make it ideal for CNS lead optimization. Procure this exact CAS to ensure reproducibility in hydrophobic pocket binding studies.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 2098132-18-2
Cat. No. B1491246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole
CAS2098132-18-2
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCCC2)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C15H18N2/c1-2-17-14-11-7-6-10-13(14)15(16-17)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3
InChIKeyFFVAWTYBWZRYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 2098132-18-2) - Procurement Guide & Structural Overview


1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 2098132-18-2) is a synthetic heterocyclic organic compound belonging to the tetrahydroindazole class, characterized by a fused bicyclic scaffold consisting of a saturated cyclohexane ring fused to a pyrazole core, with phenyl and ethyl substituents at the 3- and 1-positions, respectively [1]. This compound serves as a versatile building block and a privileged scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in the design of kinase inhibitors, sigma receptor ligands, and phosphodiesterase (PDE) modulators [2][3]. Its computed physicochemical properties include a molecular weight of 226.32 g/mol, a topological polar surface area (TPSA) of 17.8 Ų, and a calculated XLogP3-AA of 3.4, which collectively inform its drug-likeness and permeability profile [1].

Why Generic Tetrahydroindazole Substitution Fails: The Critical Role of N1-Ethyl and C3-Phenyl Substituents


In medicinal chemistry programs centered on the tetrahydroindazole scaffold, generic substitution with unsubstituted or differently substituted analogs (e.g., N1-H, N1-methyl, or C3-unsubstituted variants) frequently leads to significant loss of target potency, selectivity, or favorable physicochemical properties. The specific combination of an N1-ethyl group and a C3-phenyl ring in 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole is not arbitrary; it is the result of iterative structure-activity relationship (SAR) optimization campaigns designed to enhance interactions with hydrophobic protein pockets, modulate lipophilicity (cLogP), and improve metabolic stability [1]. For instance, in related tetrahydroindazole-based sigma receptor ligands, the nature of the N1-substituent profoundly impacts receptor subtype selectivity, with ethyl substitution offering a distinct balance between potency and off-target binding compared to methyl or propyl analogs [2]. Therefore, procurement of the exact compound is essential for replicating published SAR findings or advancing a lead series where these precise substituents have been optimized for a specific biological target.

Quantitative Differentiation of 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 2098132-18-2) from Key Analogs


Lipophilicity (XLogP3-AA) Comparison: Enhanced Permeability and Blood-Brain Barrier Penetration Potential vs. Unsubstituted Analog

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 3.4) compared to its unsubstituted parent scaffold, 4,5,6,7-tetrahydro-1H-indazole (XLogP3-AA = 0.9) [1][2]. This increased lipophilicity is driven by the addition of the ethyl and phenyl groups, and it is a critical determinant for passive membrane permeability and potential blood-brain barrier (BBB) penetration. In the context of central nervous system (CNS) drug discovery, compounds with XLogP3 values in the 2-4 range are often associated with optimal brain exposure [3]. This differentiation is quantifiable and directly impacts the compound's suitability for CNS-targeted programs versus peripheral applications.

Medicinal Chemistry ADME CNS Drug Design

Topological Polar Surface Area (TPSA) Comparison: Distinct Oral Bioavailability and BBB Penetration Profile vs. Aromatic Indazole

The compound possesses a low topological polar surface area (TPSA) of 17.8 Ų [1]. This value is considerably lower than that of its fully aromatic counterpart, 1-ethyl-3-phenyl-1H-indazole (TPSA ≈ 30.7 Ų), and even lower than the N1-unsubstituted analog, 3-phenyl-4,5,6,7-tetrahydro-1H-indazole (TPSA = 28.7 Ų) [2][3]. A TPSA below 60-70 Ų is generally associated with good oral absorption, and a TPSA below 90 Ų is often correlated with favorable blood-brain barrier penetration [4]. The reduction in TPSA from the aromatic to the tetrahydro scaffold, combined with the specific substitution pattern, suggests a distinct pharmacokinetic profile that favors passive diffusion across biological membranes.

ADME Drug-likeness Bioavailability

Hydrogen Bond Acceptor Count: Distinct Physicochemical Profile from C3-Phenyl-Only Analog

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole possesses a hydrogen bond acceptor (HBA) count of 1, while its analog lacking the N1-ethyl group, 3-phenyl-4,5,6,7-tetrahydro-1H-indazole, has an HBA count of 2 [1][2]. This difference is due to the presence of an additional hydrogen bond donor in the unsubstituted analog (N-H group). The reduction in HBA count can significantly impact ligand efficiency and binding thermodynamics, particularly when targeting hydrophobic protein pockets where desolvation penalties play a key role. In structure-based drug design, minimizing polar surface area and HBA count without sacrificing potency is a common strategy to improve oral bioavailability and metabolic stability [3].

Medicinal Chemistry Ligand Efficiency Physicochemical Properties

Molecular Weight and Ligand Efficiency: A Benchmark for Fragment-Based Drug Discovery vs. Larger Analogs

With a molecular weight (MW) of 226.32 g/mol, 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole resides in the 'fragment-like' or 'lead-like' chemical space, which is ideal for fragment-based drug discovery (FBDD) and early lead optimization [1]. This MW is significantly lower than that of more elaborated tetrahydroindazole-based tool compounds or clinical candidates, such as the sigma-1 receptor ligand 7bf (MW ≈ 310 g/mol) or the ITK inhibitor 13 (MW ≈ 450 g/mol) [2][3]. Starting from a lower MW scaffold allows for greater synthetic tractability and the potential to improve ligand efficiency (LE) and lipophilic ligand efficiency (LLE) as potency is optimized through iterative design cycles.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Optimal Research and Industrial Applications for 1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CAS 2098132-18-2) Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Kinase or Sigma Receptor Inhibitors

The compound's favorable lipophilicity profile (XLogP3 = 3.4) and low TPSA (17.8 Ų) make it an ideal scaffold for optimizing blood-brain barrier penetration in CNS drug discovery programs [1][2]. It can be used as a starting point for synthesizing focused libraries targeting kinases (e.g., ITK) or sigma receptors, where the N1-ethyl and C3-phenyl groups provide a balanced hydrophobic interaction surface while maintaining drug-like properties [3][4].

Fragment-Based Drug Discovery (FBDD) Campaigns for Novel Targets

With a low molecular weight (226.32 g/mol) and a compact, rigid scaffold, this compound is well-suited for fragment-based screening and subsequent structure-guided optimization [1]. Its single hydrogen bond acceptor and low polar surface area allow for efficient binding to hydrophobic protein pockets, making it a valuable fragment for identifying initial hits against challenging targets [5].

Synthesis of PDE4 or PDE5 Inhibitor Analogs for In Vitro Profiling

The tetrahydroindazole core is a known bioisostere for catechol in PDE4 inhibitors and has been explored in PDE5 inhibitor design [6]. This compound can serve as a key intermediate for synthesizing novel PDE4 or PDE5 inhibitors with improved metabolic stability and selectivity compared to aromatic indazole-based leads, leveraging the specific substitution pattern to fine-tune isoform selectivity [7].

Chemical Biology Tool Compound Development for Target Validation

The distinct physicochemical properties of this compound, particularly its balanced lipophilicity and low TPSA, make it a promising scaffold for developing chemical probes [1]. By attaching appropriate functional groups or linkers, researchers can create tool compounds for target engagement studies, cellular imaging, or chemoproteomics, especially for targets located in the CNS or intracellular compartments [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.